LogP 3.0 Confers Predictable Lipophilicity Advantage Over Non-Iodinated Parent Compound
Ethyl 4-hydroxy-3,5-diiodophenylacetate exhibits a calculated octanol-water partition coefficient (LogP) of 3.0, reflecting the lipophilic contribution of the two iodine substituents [1]. In contrast, the non-iodinated parent compound, Ethyl 4-hydroxyphenylacetate (CAS 17138-28-2), is reported as an extremely weak basic (essentially neutral) compound with no comparable LogP value in the same databases, and with a molecular weight of 180.20 g/mol versus 431.99 g/mol for the di-iodinated derivative .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.0 |
| Comparator Or Baseline | Ethyl 4-hydroxyphenylacetate (non-iodinated parent): LogP not reported in source database; molecular weight = 180.20 g/mol |
| Quantified Difference | Molecular weight increase of 251.79 g/mol (+140%) due to di-iodination; LogP elevated to 3.0 from baseline |
| Conditions | Calculated property from MolAid chemical database; non-iodinated comparator data from NP-MRD natural products database |
Why This Matters
The predictable LogP of 3.0 enables reliable reversed-phase HPLC method development and sample preparation protocols that would not be transferable to the less lipophilic non-iodinated parent compound.
- [1] MolAid Chemical Database. 3,5-Diiodo-4-hydroxyphenylacetic Acid Ethyl Ester – CAS 90917-49-0. Calculated LogP. View Source
